molecular formula C16H14N4 B13983374 5,6-Diphenylpyrazine-2,3-diamine CAS No. 64163-37-7

5,6-Diphenylpyrazine-2,3-diamine

Cat. No.: B13983374
CAS No.: 64163-37-7
M. Wt: 262.31 g/mol
InChI Key: AUWMGTWDEMNTHS-UHFFFAOYSA-N
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Description

5,6-Diphenylpyrazine-2,3-diamine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by two phenyl groups attached to the pyrazine ring, imparts distinct chemical and physical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diphenylpyrazine-2,3-diamine typically involves the condensation of 1,2-diaminobenzene with benzil under acidic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the pyrazine ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through crystallization and filtration, followed by drying under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

5,6-Diphenylpyrazine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for electrophilic substitution reactions.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the functional groups introduced.

Scientific Research Applications

5,6-Diphenylpyrazine-2,3-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5,6-Diphenylpyrazine-2,3-diamine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interfere with critical biological processes makes it a promising therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diaminophenazine: Another pyrazine derivative with similar biological activities.

    2,5-Diphenylpyrazine: Lacks the amino groups but shares the phenyl-substituted pyrazine core.

    1,4-Diphenylpyrazine: Differently substituted pyrazine with distinct chemical properties.

Uniqueness

5,6-Diphenylpyrazine-2,3-diamine is unique due to the presence of both amino and phenyl groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications set it apart from other pyrazine derivatives.

Properties

CAS No.

64163-37-7

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

5,6-diphenylpyrazine-2,3-diamine

InChI

InChI=1S/C16H14N4/c17-15-16(18)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,17,19)(H2,18,20)

InChI Key

AUWMGTWDEMNTHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=N2)N)N)C3=CC=CC=C3

Origin of Product

United States

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